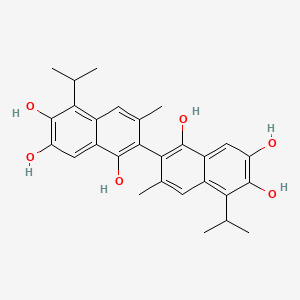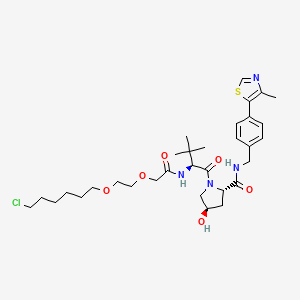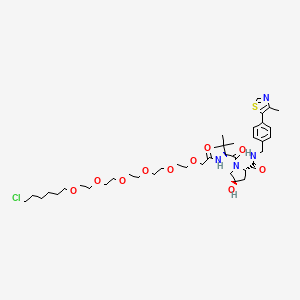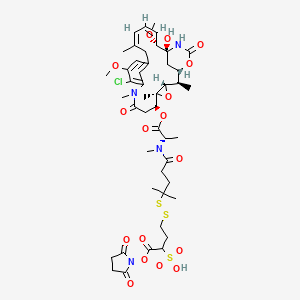
Apogossypol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC736630: es un antagonista de Bcl-2 que juega un papel crucial en la regulación de la apoptosis en el cáncer y la leucemia. La expresión alterada de las proteínas de la familia Bcl-2 contribuye a la expansión de las células malignas y la quimiorresistencia .
Métodos De Preparación
Rutas de Síntesis: NSC736630 es un derivado semisintético de un producto natural. Se obtiene eliminando dos aldehídos reactivos del gosipol.
Condiciones de Reacción: El compuesto es activo por vía oral y mimetiza los antagonistas endógenos que contienen péptidos BH3.
Producción Industrial: Los detalles sobre los métodos de producción industrial a gran escala no están ampliamente disponibles.
Análisis De Reacciones Químicas
Reactividad: NSC736630 sufre varias reacciones, incluyendo oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes: Los reactivos y condiciones específicas dependen de la reacción deseada. Por ejemplo, puede reaccionar con nucleófilos o sufrir reacciones redox.
Productos Principales: Los productos formados varían según el tipo de reacción y las condiciones.
Aplicaciones Científicas De Investigación
NSC736630 tiene diversas aplicaciones:
Investigación del Cáncer: Se dirige a las proteínas Bcl-2, lo que lo convierte en un valioso para restaurar la sensibilidad a la apoptosis en las células cancerosas.
Tratamiento de la Leucemia: La inhibición de las proteínas antiapoptóticas Bcl-2 mejora los resultados clínicos en pacientes con leucemia.
Mecanismo De Acción
Objetivos Moleculares: NSC736630 se une e inhibe las proteínas antiapoptóticas de la familia Bcl-2.
Vías Implicadas: Al interrumpir la supresión de la apoptosis mediada por Bcl-2, promueve la muerte celular.
Comparación Con Compuestos Similares
Unicidad: NSC736630 (apogosipol) muestra una eficacia superior y una menor toxicidad en comparación con su compuesto precursor, el gosipol.
Compuestos Similares: Otros inhibidores de Bcl-2 incluyen oblimersen sódico (Genasense) y agentes relacionados.
Propiedades
Número CAS |
66389-74-0 |
|---|---|
Fórmula molecular |
C29H34O7 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3 |
Clave InChI |
DDVSMQNLYHXDSK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C |
SMILES canónico |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














